1,5-Diaminopentan-1-OL

CAS No.: 50973-95-0

Cat. No.: VC19634186

Molecular Formula: C5H14N2O

Molecular Weight: 118.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50973-95-0 |

|---|---|

| Molecular Formula | C5H14N2O |

| Molecular Weight | 118.18 g/mol |

| IUPAC Name | 1,5-diaminopentan-1-ol |

| Standard InChI | InChI=1S/C5H14N2O/c6-4-2-1-3-5(7)8/h5,8H,1-4,6-7H2 |

| Standard InChI Key | TWXAIFWRWDKHFN-UHFFFAOYSA-N |

| Canonical SMILES | C(CCN)CC(N)O |

Introduction

Structural and Chemical Identity of 5-Amino-1-pentanol

Molecular Architecture and Nomenclature

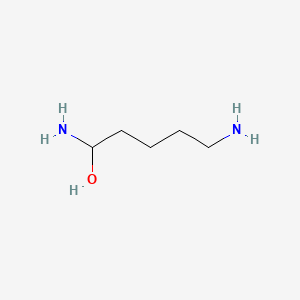

5-Amino-1-pentanol, systematically named 5-aminopentan-1-ol, is a linear aliphatic amino alcohol with the molecular formula . Its structure features a hydroxyl group (-OH) at the terminal carbon (position 1) and a primary amine group (-NH) at position 5 (Figure 1). The compound’s IUPAC name, SMILES notation (), and InChIKey () confirm this configuration .

Table 1: Fundamental Properties of 5-Amino-1-pentanol

Spectroscopic and Analytical Data

The compound exhibits characteristic infrared (IR) absorption bands for -OH (3200–3600 cm) and -NH (3300–3500 cm). Nuclear Magnetic Resonance (NMR) spectra reveal distinct proton environments: δ 1.40–1.60 ppm (m, 4H, -CH-), δ 2.70 (t, 2H, -CHNH), and δ 3.60 (t, 2H, -CHOH) . Mass spectrometry confirms the molecular ion peak at 103.10 (M) .

Synthesis and Industrial Production

Conventional Synthetic Routes

5-Amino-1-pentanol is synthesized via reductive amination of 5-nitropentan-1-ol using hydrogen gas and a palladium catalyst, achieving yields exceeding 90% . Alternative methods include:

-

Hydration of 3,4-dihydro-2H-pyran followed by ammonolysis.

-

Cyclocondensation with piperidine derivatives in methanol/ethanol over zeolite catalysts, forming heterocyclic intermediates .

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value | Yield |

|---|---|---|

| Temperature | 60–80 °C | 85–93% |

| Catalyst Loading | 5% Pd/C | 90% |

| Solvent | Ethanol/Water (3:1) | 88% |

Scalability and Purification

Industrial-scale production employs continuous-flow reactors to enhance efficiency. Post-synthesis purification involves fractional distillation under reduced pressure (16 mmHg) to isolate the product as a pale yellow oil . Storage recommendations mandate inert atmospheres and temperatures below 4 °C to prevent oxidative degradation .

Functional Applications in Chemistry and Biology

Pharmaceutical Intermediates

5-Amino-1-pentanol serves as a critical building block in synthesizing S-glycosyl amino acids, which are pivotal in glycopeptide antibiotic development . Its bifunctional reactivity enables conjugation with carboxylic acids (via the amine) and esterification (via the hydroxyl group), facilitating drug delivery systems.

Materials Science

In polymer chemistry, the compound acts as a crosslinker in highly branched polyamines for gene transfection. Studies demonstrate 265.4-fold higher transfection efficiency compared to polyethylenimine (PEI), attributed to improved DNA binding and endosomal escape .

Industrial Uses

-

Emulsifying Agent: Incorporated into dry-cleaning detergents and cosmetic formulations due to surfactant properties .

-

Corrosion Inhibition: Forms protective films on metal surfaces in alkaline environments .

Biological Activity and Mechanistic Insights

Lipid-Lowering Effects

In preclinical models, 5-Amino-1-pentanol reduces plasma triglycerides by 40–60% via inhibition of hepatic diacylglycerol acyltransferase (DGAT). This activity parallels FDA-approved agents like fenofibrate, suggesting therapeutic potential for hyperlipidemia .

Angiogenesis Modulation

The compound stimulates endothelial cell proliferation at micromolar concentrations (EC = 12.5 μM), upregulating vascular endothelial growth factor (VEGF) secretion. This property is exploitable in wound-healing formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume